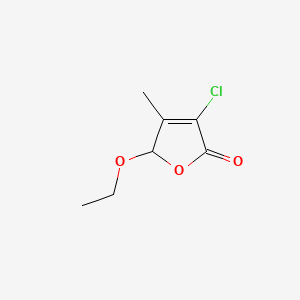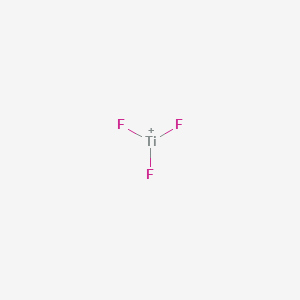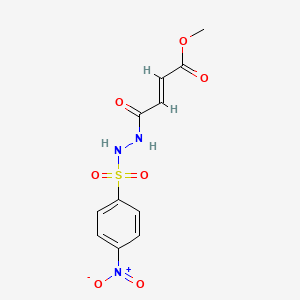![molecular formula C5H3F3O2S2 B14299891 Thiophene, 3-[(trifluoromethyl)sulfonyl]- CAS No. 114659-68-6](/img/no-structure.png)
Thiophene, 3-[(trifluoromethyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 3-[(trifluoromethyl)sulfonyl]- is a heterocyclic compound containing a sulfur atom in its five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of thiophene with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine . This reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of thiophene, 3-[(trifluoromethyl)sulfonyl]- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 3-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common, where the trifluoromethylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can be used in the presence of a catalyst.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Thiophene, 3-[(trifluoromethyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of thiophene, 3-[(trifluoromethyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Furan: A similar compound with an oxygen atom instead of sulfur.
Pyrrole: Contains a nitrogen atom in the ring.
Selenophene: Contains a selenium atom in the ring.
Uniqueness
Thiophene, 3-[(trifluoromethyl)sulfonyl]- is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties
Eigenschaften
| 114659-68-6 | |
Molekularformel |
C5H3F3O2S2 |
Molekulargewicht |
216.2 g/mol |
IUPAC-Name |
3-(trifluoromethylsulfonyl)thiophene |
InChI |
InChI=1S/C5H3F3O2S2/c6-5(7,8)12(9,10)4-1-2-11-3-4/h1-3H |
InChI-Schlüssel |
QQWLUHZZBOZHCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)




![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)


